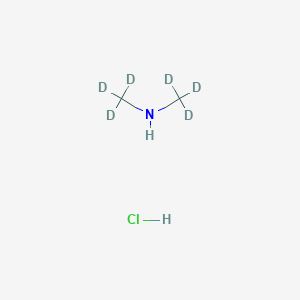
4-(4-氯苯氧基)-2,2-二甲基-4-(1,2,4-三唑-1-基)丁烷-1,3-二醇
描述
Synthesis Analysis
The synthesis of compounds related to 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol involves electrooxidative chlorination processes and hetero-cyclization reactions. For instance, Uneyama et al. (1983) describe an electrooxidative double ene-type chlorination process for preparing related chloromethyl compounds in good yield (Uneyama et al., 1983). Additionally, compounds with structural similarities have been synthesized through reactions involving isothiocyanate and formic hydrazide (Yeo et al., 2019).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods and crystallography. Evecen et al. (2018) utilized FT-IR, 1H NMR, and 13C NMR spectroscopy, along with quantum chemical calculations, to analyze the molecular structure of a similar compound, highlighting the compound's vibrational frequencies and electronic behavior (Evecen et al., 2018).
Chemical Reactions and Properties
The reactivity of compounds in this class can be diverse, with photogeneration and arylation being notable reactions. Protti et al. (2004) explored the photochemistry of chlorophenol derivatives, leading to reductive dehalogenation and the formation of aryl cations, which react with pi nucleophiles to give arylated products (Protti et al., 2004).
Physical Properties Analysis
Physical properties such as crystal structure and solubility are essential for understanding a compound's behavior under different conditions. Nowell et al. (1982) performed a single-crystal X-ray structure determination of a closely related compound, revealing significant details about its conformation and interactions within the crystal lattice (Nowell et al., 1982).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies like those conducted by Bekircan et al. (2008), which investigated the antioxidant and antiradical activities of triazole derivatives, provide insights into the chemical functionality and potential applications of such compounds (Bekircan et al., 2008).
科学研究应用
光物理学和光化学
已广泛研究了杀菌剂唑类化合物的光物理学和光化学,包括三唑酮和三唑醇等与4-(4-氯苯氧基)-2,2-二甲基-4-(1,2,4-三唑-1-基)丁烷-1,3-二醇密切相关的化合物。这些研究侧重于了解这些化合物在光照下的行为,这对它们的有效性和环境影响至关重要。已经确定了这些化合物的激发单重态和光降解产物,为它们在不同条件下的稳定性和转化提供了见解(Silva et al., 2001)。
光降解研究
已研究了这些杀菌剂的光降解,包括类似于4-(4-氯苯氧基)-2,2-二甲基-4-(1,2,4-三唑-1-基)丁烷-1,3-二醇的化合物在不同溶剂中的光降解。这项研究对于了解这些化合物在环境中如何分解尤为重要,特别是在光照的影响下。在不同溶剂中的光降解速率和各种光产物的形成遵循一级速率动力学,这对于预测它们在农业环境中的行为至关重要(Nag & Dureja, 1997)。
晶体结构分析
对杀菌剂唑基甲烷的晶体结构进行的研究,包括与4-(4-氯苯氧基)-2,2-二甲基-4-(1,2,4-三唑-1-基)丁烷-1,3-二醇相关的化合物,揭示了有关它们分子构型的重要细节。了解这些结构对于开发更有效的杀菌剂以及预测它们与生物靶标的相互作用至关重要(Anderson et al., 1984)。
介电性质
对含有有机杀虫剂作为配体的配位化合物的介电性质进行的研究,包括4-(4-氯苯氧基)-2,2-二甲基-4-(1,2,4-三唑-1-基)丁烷-1,3-二醇,探讨了它们在杀菌剂之外的潜在应用。这些性质对于各种工业应用,包括电子学和材料科学,具有重要意义(Yang, 2006)。
属性
IUPAC Name |
4-(4-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-14(2,7-19)12(20)13(18-9-16-8-17-18)21-11-5-3-10(15)4-6-11/h3-6,8-9,12-13,19-20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVUDQTJZNYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-butane-2,4-diol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)
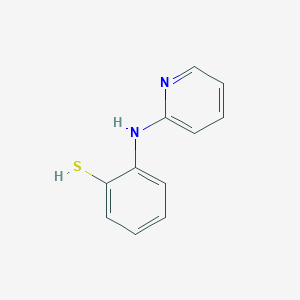
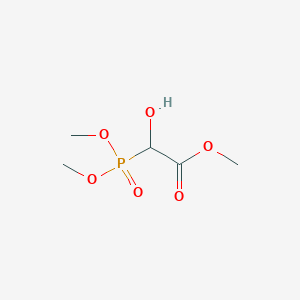
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)
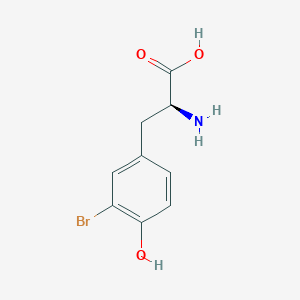
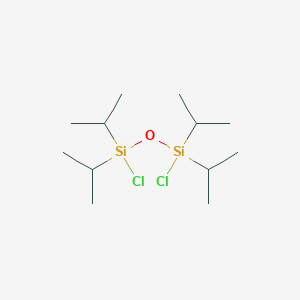
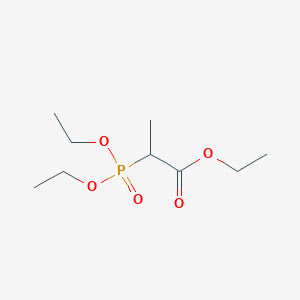
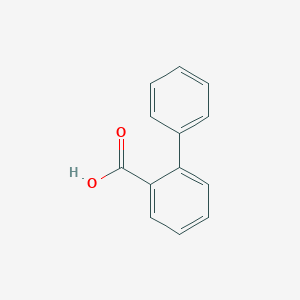

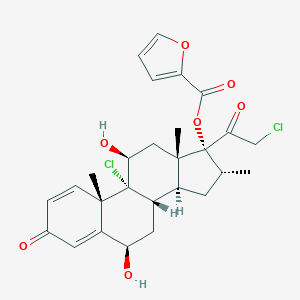
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

